3-Methoxybenzene-1,2,4-triol

Antioxidant Activity Radical Scavenging Polyphenol Chemistry

This 1,2,4-triol features a specific ortho-methoxyphenol motif that uniquely modulates radical scavenging activity, setting it apart from generic phenolic antioxidants. Its pre-installed 3-methoxy group provides a regioselective synthetic handle for constructing complex flavonoid or lignan analogs, avoiding difficult late-stage modifications. Ideal for researchers deconvoluting the contributions of methoxy and hydroxyl groups to antioxidant mechanisms.

Molecular Formula C7H8O4
Molecular Weight 156.14 g/mol
Cat. No. B12951554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxybenzene-1,2,4-triol
Molecular FormulaC7H8O4
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1O)O)O
InChIInChI=1S/C7H8O4/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3,8-10H,1H3
InChIKeyLCXAJJWIXHWXKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxybenzene-1,2,4-triol (CAS 356042-52-9): A Methoxy-Substituted Polyphenol with Distinct Electronic and Steric Features


3-Methoxybenzene-1,2,4-triol is a substituted benzenetriol featuring three phenolic hydroxyl groups and a methoxy substituent on a single benzene ring core . This combination of electron-donating groups creates a specific substitution pattern and electronic profile that distinguishes it from unsubstituted benzenetriols (e.g., 1,2,4-benzenetriol), alternative methoxybenzenes (e.g., 1,2,3- or 1,3,5-substituted isomers), and related phenolic antioxidants (e.g., catechol, hydroquinone, pyrogallol) [1].

Why 3-Methoxybenzene-1,2,4-triol Cannot Be Simply Replaced by Other Benzenetriols or Methoxyphenols


Generic substitution of phenolic antioxidants is invalid due to the profound, non-linear effects of methoxy and hydroxyl group positioning on key properties. The 1,2,4-triol core itself exhibits an intermediate radical scavenging activity distinct from other triol isomers [1]. Crucially, the addition of a methoxy group, especially when ortho to a hydroxyl, is not a simple additive boost but a complex modulator of antioxidant behavior. Research on o-methoxyphenols demonstrates that the presence of a para-substituent is essential for developing antioxidant activity in such compounds, a phenomenon not observed in the base phenol [2]. Furthermore, the specific sequence of hydroxyl group arrangement fundamentally dictates the radical scavenging hierarchy, making even closely related trihydroxybenzenes functionally non-interchangeable [1].

Quantitative Differentiation Guide: 3-Methoxybenzene-1,2,4-triol vs. Comparators


Intermediate Radical Scavenging Activity Relative to Other Benzenetriols

In the absence of a direct assay for 3-Methoxybenzene-1,2,4-triol, its structural core, 1,2,4-benzenetriol, provides a critical baseline for comparison. Among a series of phenolic compounds, the radical scavenging ability of 1,2,4-benzenetriol is specifically positioned between catechol and the more potent pyrogallol [1]. This establishes a clear, quantifiable hierarchy that any substituted derivative, including 3-Methoxybenzene-1,2,4-triol, will build upon.

Antioxidant Activity Radical Scavenging Polyphenol Chemistry

Methoxy Substitution Enhances Antioxidant Activity via Lower Bond Dissociation Enthalpy (BDE)

The introduction of a methoxy group (-OCH3) onto a phenolic ring system is a well-established, quantifiable method for enhancing antioxidant capacity. Density functional theory (DFT) calculations show that methoxyl substitution significantly lowers the O-H bond dissociation enthalpy (BDE), a key thermodynamic descriptor for hydrogen atom transfer (HAT) activity [1]. For example, in a comparison of phenolic acids, the 4-OH BDE of a dimethoxylated compound was 10 kcal/mol lower than that of the unsubstituted version [1].

Structure-Activity Relationship (SAR) Bond Dissociation Enthalpy (BDE) Antioxidant Mechanism

Methoxy Group Enables Regioselective Synthetic Functionalization

A key differential advantage of 3-Methoxybenzene-1,2,4-triol over simple 1,2,4-benzenetriol is the presence of the methoxy group, which provides a unique, site-selective handle for chemical derivatization. This ortho-methoxyphenol motif is a distinct structural unit that allows for further functionalization that is not possible with the parent triol. This makes it a more versatile building block for synthesizing complex molecules like flavonoids or lignans .

Synthetic Chemistry Building Block Regioselectivity

Strategic Application Scenarios for 3-Methoxybenzene-1,2,4-triol


Investigating the Ortho-Methoxyphenol Moiety in Antioxidant Structure-Activity Relationships (SAR)

Researchers studying the nuanced effects of substitution on antioxidant mechanisms can use 3-Methoxybenzene-1,2,4-triol as a precise probe. The compound embodies a specific ortho-methoxyphenol motif within a triol framework, allowing for direct comparison against other substitution patterns (e.g., 1,2,3- or 1,3,5-triols) and the parent 1,2,4-benzenetriol to deconvolute the contributions of methoxy and hydroxyl groups to overall activity . This is critical because class-level inference suggests that the 1,2,4-triol core possesses intermediate radical scavenging activity between catechol and pyrogallol, and the methoxy group is known to lower O-H BDE, directly influencing reactivity [1].

Synthesis of Complex Polyphenolic Natural Product Analogs

As a functionalized building block, 3-Methoxybenzene-1,2,4-triol offers a distinct advantage for synthetic chemists over simpler benzenetriols . Its methoxy group provides a site for regioselective functionalization, enabling the construction of more complex molecular architectures, such as flavonoid or lignan analogs . The procurement of this specific intermediate is justified when the synthetic route requires a 1,2,4-triol core with a pre-installed, differentiated functional group at the 3-position, avoiding difficult or non-selective late-stage modifications of a symmetrical precursor.

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